REACTION_CXSMILES
|
[CH2:1]([O:3][N:4]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:6](OC)=[O:7])[CH3:2].[OH-].[NH4+:15].Cl>CO>[C:6]([C:5](=[N:4][O:3][CH2:1][CH3:2])[C:10]([O:12][CH3:13])=[O:11])(=[O:7])[NH2:15] |f:1.2|
|
Name
|
|
Quantity
|
57.4 g
|
Type
|
reactant
|
Smiles
|
C(C)ON=C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 70 ml under reduced pressure
|
Type
|
WAIT
|
Details
|
The aqueous solution was stood in a refrigerator for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C(C(=O)OC)=NOCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |